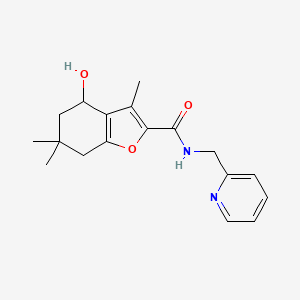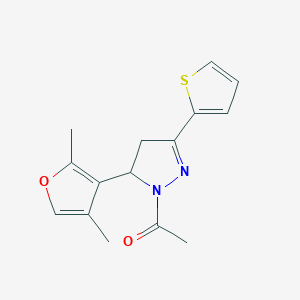![molecular formula C18H20N2O4S B4235877 N-[2-(4-morpholinylcarbonyl)phenyl]-1-phenylmethanesulfonamide](/img/structure/B4235877.png)
N-[2-(4-morpholinylcarbonyl)phenyl]-1-phenylmethanesulfonamide
Descripción general
Descripción
N-[2-(4-morpholinylcarbonyl)phenyl]-1-phenylmethanesulfonamide, also known as NMS, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. NMS is a sulfonamide derivative that has been shown to have various biochemical and physiological effects, making it an interesting candidate for further investigation.
Mecanismo De Acción
The mechanism of action of N-[2-(4-morpholinylcarbonyl)phenyl]-1-phenylmethanesulfonamide is complex and not yet fully understood. However, it is known that N-[2-(4-morpholinylcarbonyl)phenyl]-1-phenylmethanesulfonamide interacts with various proteins and receptors in the body, including the sigma-1 receptor, the dopamine transporter, and the serotonin transporter. By modulating the activity of these proteins, N-[2-(4-morpholinylcarbonyl)phenyl]-1-phenylmethanesulfonamide can affect various physiological processes, including neurotransmitter release and reuptake.
Biochemical and Physiological Effects:
N-[2-(4-morpholinylcarbonyl)phenyl]-1-phenylmethanesulfonamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release and reuptake, the inhibition of certain enzymes, and the induction of apoptosis in cancer cells. N-[2-(4-morpholinylcarbonyl)phenyl]-1-phenylmethanesulfonamide has also been shown to have anti-inflammatory properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(4-morpholinylcarbonyl)phenyl]-1-phenylmethanesulfonamide in lab experiments is its high degree of purity, which allows for accurate and reproducible results. However, one limitation of using N-[2-(4-morpholinylcarbonyl)phenyl]-1-phenylmethanesulfonamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on N-[2-(4-morpholinylcarbonyl)phenyl]-1-phenylmethanesulfonamide. One area of interest is the development of new drugs that target the sigma-1 receptor, which has been implicated in various neurological disorders, including Alzheimer's disease and depression. Another area of interest is the investigation of the potential anticancer properties of N-[2-(4-morpholinylcarbonyl)phenyl]-1-phenylmethanesulfonamide and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(4-morpholinylcarbonyl)phenyl]-1-phenylmethanesulfonamide and its effects on various physiological processes.
Aplicaciones Científicas De Investigación
N-[2-(4-morpholinylcarbonyl)phenyl]-1-phenylmethanesulfonamide has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. N-[2-(4-morpholinylcarbonyl)phenyl]-1-phenylmethanesulfonamide has been shown to modulate the activity of certain neurotransmitter receptors, such as the sigma-1 receptor, and has been used as a tool to investigate the mechanisms underlying various neurological disorders.
Propiedades
IUPAC Name |
N-[2-(morpholine-4-carbonyl)phenyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c21-18(20-10-12-24-13-11-20)16-8-4-5-9-17(16)19-25(22,23)14-15-6-2-1-3-7-15/h1-9,19H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHIRPQXGIZLNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2NS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(5-methyl-3-isoxazolyl)amino]carbonyl}benzamide](/img/structure/B4235795.png)
![3,4-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4235799.png)
![N-{3-[(4-chlorobenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B4235800.png)
![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B4235809.png)


![methyl 4-[4-(dimethylamino)phenyl]-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate](/img/structure/B4235847.png)




![4-chloro-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B4235886.png)
![N-{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}acetamide](/img/structure/B4235893.png)
![2-[(5-chloro-2-isopropoxy-3-methoxybenzyl)amino]ethanol hydrochloride](/img/structure/B4235895.png)